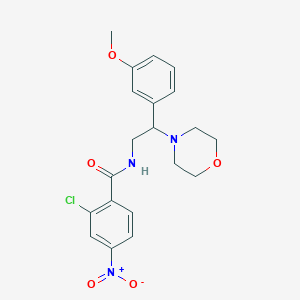
2-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, a morpholinoethyl group, and a nitrobenzamide moiety.
准备方法
The synthesis of 2-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloro-4-nitrobenzoic acid with 2-(3-methoxyphenyl)-2-morpholinoethanamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
化学反应分析
2-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives
科学研究应用
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .
相似化合物的比较
2-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzamide can be compared with other similar compounds, such as:
2-chloro-N-(3-methoxyphenyl)acetamide: This compound shares a similar methoxyphenyl group but lacks the morpholinoethyl and nitrobenzamide moieties, resulting in different chemical properties and biological activities.
4-(3-methoxyphenyl)piperazin-1-yl derivatives: These compounds also contain a methoxyphenyl group but differ in their overall structure and functional groups, leading to variations in their applications and effectiveness.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
生物活性
2-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Chloro Group : Enhances lipophilicity and biological activity.
- Morpholino Ethyl Group : Contributes to the compound's interaction with biological targets.
- Nitro Group : Often associated with biological activity, particularly in antimicrobial and anticancer agents.
Antidiabetic Potential
Recent studies have indicated that derivatives of 4-nitrobenzamide exhibit significant antidiabetic properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The presence of electron-donating and electron-withdrawing groups on the phenyl ring enhances their inhibitory activity against these enzymes .
Antimicrobial Activity
Compounds in the nitrobenzamide class have also demonstrated antimicrobial properties. The structural modifications, including the introduction of the chloro and morpholino groups, have been linked to increased activity against various bacterial strains. For example, similar compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial action .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to active sites of target enzymes (e.g., α-glucosidase) through hydrogen bonding and hydrophobic interactions.
- Cellular Uptake : Enhanced lipophilicity due to chloro substitution may facilitate cellular penetration, increasing bioavailability.
Study 1: Antidiabetic Activity
In a study evaluating various nitrobenzamide derivatives, this compound was synthesized and tested for its ability to inhibit α-glucosidase. The compound exhibited an IC50 value indicating potent inhibition compared to standard drugs .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of related compounds found that those with similar structural features effectively inhibited the growth of both gram-positive and gram-negative bacteria. The study concluded that modifications in the benzamide structure significantly influenced antimicrobial efficacy .
Comparative Analysis of Related Compounds
属性
IUPAC Name |
2-chloro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5/c1-28-16-4-2-3-14(11-16)19(23-7-9-29-10-8-23)13-22-20(25)17-6-5-15(24(26)27)12-18(17)21/h2-6,11-12,19H,7-10,13H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHZSHUPYXUAIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













